4-ethyl-2-iodo-1-(trifluoromethyl)benzene
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Overview
Description
4-ethyl-2-iodo-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethyl group, an iodine atom, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-iodo-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the iodination of 4-ethyl-1-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. Another method includes the use of Suzuki-Miyaura coupling, where a boron reagent is coupled with an aryl halide under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .
Scientific Research Applications
4-ethyl-2-iodo-1-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It can be used in the synthesis of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-iodo-1-(trifluoromethyl)benzene in chemical reactions involves the activation of the iodine atom, which facilitates various substitution and coupling reactions. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-(trifluoromethyl)benzene: Lacks the ethyl group but shares similar reactivity.
4-chloro-1-(trifluoromethyl)benzene: Substitutes chlorine for iodine, affecting reactivity and applications.
Uniqueness
The combination of these groups can enhance the compound’s reactivity and stability in various chemical reactions .
Properties
CAS No. |
1369924-13-9 |
---|---|
Molecular Formula |
C9H8F3I |
Molecular Weight |
300.1 |
Purity |
95 |
Origin of Product |
United States |
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